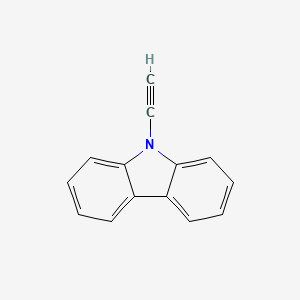

9-ethynyl-9H-carbazole

説明

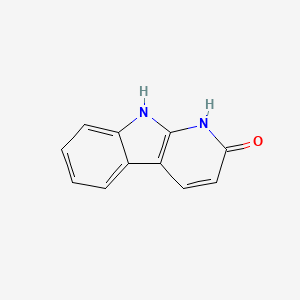

9-ethynyl-9H-carbazole is a chemical compound with the molecular formula C14H9N . It is a derivative of carbazole, which is a class of organic compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .

Synthesis Analysis

The synthesis of carbazole-based compounds, including this compound, often involves reactions such as Sonogashira coupling and Knoevenagel reactions . For instance, 9-ethyl-9H-carbazol-3-carbaldehyde has been synthesized through the reaction of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde with 4-arylthiosemicarbazides, using acetic acid as a catalyst .Molecular Structure Analysis

The molecular structure of this compound is essentially planar . The N-C(sp) bond lengths are 1.353(4) and 1.350(4)Å, and those of the acetylene bonds are 1.189(4) and 1.190(4)Å . The C(sp)-H bond lengths are 0.95(5) and 0.97(4)Å . These geometries are consistent with those of the previously reported ynamine characterized by crystallography .Chemical Reactions Analysis

Carbazole-based compounds, including this compound, have been known for their photophysical properties and applications in photopolymerization . They show efficient photoinduced electron-transfer properties, making them ideal for use in dye-sensitized solar cells .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 363.1±25.0 °C, and its predicted density is 1.04±0.1 g/cm3 . Its molecular weight is 191.23 .科学的研究の応用

Photopolymerization and Optical Properties

Carbazole-based compounds, including 9-ethynyl-9H-carbazole derivatives, have shown significant promise in the field of photopolymerization. A study explored the synthesis of various carbazole-based dyes through Sonogashira coupling and Knoevenagel reactions. These compounds demonstrated notable optical properties, such as absorption peaks indicative of π–π* and n–π* electron transitions, making them suitable for applications as dyes or photosensitizers (Abro et al., 2017).

Medicinal Chemistry and Natural Products

Carbazole and its derivatives, including 9H-carbazole, have been extensively researched for their broad range of biological activities. This includes antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. A review covering the period from 2010 to 2015 highlights the importance of the carbazole scaffold in medicinal chemistry and natural products, discussing various modifications and their resulting medicinal activities (Tsutsumi, Gündisch, & Sun, 2016).

Antimicrobial Activities

Research into 9H-carbazole derivatives has revealed their potential as antimicrobial agents. One study synthesized new heterocyclic derivatives from 9H-carbazole and evaluated their antimicrobial properties. These derivatives showed promising results, highlighting the versatility of 9H-carbazole as a precursor for potential antimicrobial compounds (Salih, Salimon, & Yousif, 2016).

Photoluminescence and Solvatochromism

Carbazole-based compounds, including those related to this compound, have been investigated for their photoluminescence properties. A study focusing on ethynyl-linked dendrimers with terminal carbazole units showed reversible oxidation and reduction processes, as well as bright blue-green emission, suggesting potential applications in areas like organic light-emitting diodes (OLEDs) and other photoluminescent materials (Zhang, Xue, Liu, & Gan, 2011).

Polymer Synthesis

This compound and its derivatives have been utilized in the synthesis of various polymers. One such example is the synthesis of poly(2‐ethynyl‐9‐substituted carbazole)s and poly(3‐ethynyl‐9‐substituted carbazole)s, which demonstrated helical conformations and exhibited chiral and achiral nematic phases. These findings open up potential applications in advanced material sciences (Percec et al., 2002).

Enhanced Conjugation Properties

The conjugation effects on the properties of alkynylcarbazole compounds, including this compound derivatives, have been studied for their potential as photosensitizers in photopolymerization. The research indicated that conjugation enhancement can lead to significant shifts in absorption bands, offering new avenues for material science and dye applications (Abro et al., 2018).

特性

IUPAC Name |

9-ethynylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEBPMFFSGVANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450043 | |

| Record name | 9H-Carbazole, 9-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26157-62-0 | |

| Record name | 9H-Carbazole, 9-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3350148.png)

![Pyridazino[4,5-g]phthalazine](/img/structure/B3350181.png)

![Pyrazino[2,3-g]quinoxaline](/img/structure/B3350192.png)